Ethyl 3-oxononanoate
CAS No.: 6622-36-2
Cat. No.: VC3760775
Molecular Formula: C11H20O3
Molecular Weight: 200.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6622-36-2 |
|---|---|
| Molecular Formula | C11H20O3 |
| Molecular Weight | 200.27 g/mol |
| IUPAC Name | ethyl 3-oxononanoate |
| Standard InChI | InChI=1S/C11H20O3/c1-3-5-6-7-8-10(12)9-11(13)14-4-2/h3-9H2,1-2H3 |
| Standard InChI Key | ZQZBPLVTKYAPOF-UHFFFAOYSA-N |
| SMILES | CCCCCCC(=O)CC(=O)OCC |
| Canonical SMILES | CCCCCCC(=O)CC(=O)OCC |
Introduction
Structural Characteristics and Molecular Identity
Ethyl 3-oxononanoate is systematically named as ethyl 3-oxononanoate or nonanoic acid, 3-oxo-, ethyl ester. Its molecular structure comprises a linear aliphatic chain (nonanoate) with a ketone group at the third carbon and an ethyl ester functional group at the terminal position.
Molecular Formula and Weight
The compound has a molecular formula of CHO and a molecular weight of 200.27 g/mol .
Spectroscopic and Structural Data
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Predicted Collision Cross-Section (CCS):
Adduct m/z CCS (Ų) [M+H]+ 201.14853 148.2 [M+Na]+ 223.13047 156.8 [M-H]- 199.13397 146.2
The presence of the β-keto group introduces tautomerism, where the keto form predominates in solid and solution states. The ester group contributes to its lipophilicity, as evidenced by a logP value of approximately 2.5 .
Synthesis and Production
Conventional Synthetic Routes
Ethyl 3-oxononanoate is typically synthesized via Claisen condensation between ethyl acetoacetate and heptanal under basic conditions. A study by Yang et al. (2006) demonstrated a related approach for synthesizing β-keto esters, utilizing sodium ethoxide as a base to deprotonate ethyl acetoacetate, followed by nucleophilic attack on an aldehyde .
Reaction Scheme:
Alternative Methods
Recent advancements include enzymatic esterification using lipases, which offer higher stereoselectivity and milder reaction conditions. For example, immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of 3-oxononanoic acid with ethanol, yielding the target compound with >90% efficiency .
Physical and Chemical Properties
Physicochemical Parameters
| Property | Value |
|---|---|
| Boiling Point | 285–287°C (predicted) |
| Density | 1.02 g/cm³ |
| Solubility | Insoluble in water; soluble in ethanol, ether |
Stability and Reactivity
The β-keto ester is sensitive to strong acids and bases, undergoing hydrolysis to 3-oxononanoic acid under acidic conditions or decarboxylation to ketones under thermal stress . Storage recommendations include keeping the compound in a cool, dry environment (-20°C) under nitrogen atmosphere to prevent degradation .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Ethyl 3-oxononanoate is a precursor for neuroprotective agents and HIV-1 reverse transcriptase inhibitors. For instance, its derivative, ethyl 3-oxo-(±)-6,7-di-O-isopropylidene-6,7-dihydroxyheptanoate, is a key intermediate in synthesizing compounds that mitigate oxidative stress in neuronal cells .
Flavor and Fragrance Industry
The compound’s fruity odor profile makes it suitable for flavor formulations. It contributes to tropical fruit flavors in beverages and confectionery, with a threshold detection limit of 0.1 ppm in aqueous solutions .
Material Science
In polymer chemistry, ethyl 3-oxononanoate acts as a cross-linking agent for polyesters, enhancing thermal stability and mechanical strength. Studies show that incorporating 5% w/w of this ester into polylactic acid (PLA) increases its glass transition temperature () by 15°C .
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
Protective Measures
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.
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Ventilation: Use fume hoods to minimize inhalation exposure.
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First Aid: In case of contact, rinse with water for 15 minutes and seek medical attention .
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis reveals a primary fragmentation pathway involving loss of the ethyl group (m/z 171) and subsequent decarboxylation to form nonan-3-one (m/z 142) . Derivatization with methoxyamine hydrochloride improves peak resolution by stabilizing the β-keto group .
Nuclear Magnetic Resonance (NMR)
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H NMR (CDCl): δ 4.12 (q, 2H, -OCHCH), 2.84 (t, 2H, -COCH), 2.45 (t, 2H, -CHCO), 1.25 (t, 3H, -CH) .
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C NMR: δ 207.8 (ketone), 170.1 (ester), 60.3 (-OCH), 14.1 (-CH) .
Recent Research and Future Directions
A 2024 study explored its use in metal-organic frameworks (MOFs) for catalytic applications, demonstrating that zirconium-based MOFs functionalized with ethyl 3-oxononanoate exhibit 98% efficiency in Knoevenagel condensations . Future research should focus on green synthesis methods and expanding its role in asymmetric catalysis.
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